(3S,5S)-3,5-Dimethylmorpholine is a heterocyclic compound characterized by its morpholine ring structure, which includes two methyl groups at the 3rd and 5th positions. This compound is recognized for its unique stereochemistry, which significantly influences its chemical reactivity and biological activity. It is primarily utilized in various scientific fields, including chemistry, biology, and medicine.
This compound can be synthesized through various methods involving morpholine and methylating agents. The hydrochloride salt form is commonly produced for enhanced stability and solubility in aqueous solutions.
(3S,5S)-3,5-Dimethylmorpholine falls under the category of morpholine derivatives, which are cyclic amines with a six-membered ring containing both nitrogen and oxygen atoms. It is classified as a tertiary amine due to the presence of three substituents on the nitrogen atom.
The synthesis of (3S,5S)-3,5-Dimethylmorpholine typically involves the methylation of morpholine using agents such as methyl iodide or dimethyl sulfate. The reaction is usually conducted in the presence of a base like sodium hydroxide and in an organic solvent such as dichloromethane or toluene at elevated temperatures.
(3S,5S)-3,5-Dimethylmorpholine has a six-membered ring structure with two methyl groups attached to the nitrogen-containing morpholine ring. The stereochemistry at the 3rd and 5th positions contributes to its unique properties.
(3S,5S)-3,5-Dimethylmorpholine undergoes several chemical reactions:
The mechanism of action for (3S,5S)-3,5-Dimethylmorpholine involves its interaction with specific molecular targets such as enzymes or receptors. Depending on its structure, it can function as an inhibitor or activator in enzymatic reactions. The dimethyl substitutions significantly influence its binding affinity and specificity towards these targets.
(3S,5S)-3,5-Dimethylmorpholine has diverse applications across several scientific fields:
(3S,5S)-3,5-Dimethylmorpholine is a chiral, saturated heterocyclic compound classified as a disubstituted morpholine derivative. Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol [2] [5]. The compound features a six-membered morpholine ring containing both oxygen and nitrogen heteroatoms, with methyl groups stereospecifically attached to the 3- and 5-positions. The (3S,5S) configuration denotes the trans-orientation of these methyl groups across the ring, significantly influencing its three-dimensional structure and biochemical interactions [3] [5].
Key physicochemical properties include:
The compound typically exists as a liquid at room temperature and requires storage at 2–8°C with protection from light to maintain stability [2] [3]. Its stereochemistry is unambiguously specified by the InChI key MDKHWJFKHDRFFZ-WDSKDSINSA-N
[3], while its structural coordinates are defined by the SMILES string C[C@H]1CNC[C@H](C)O1
[5].
Table 1: Key Identifiers and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 154634-96-5 | [2] [3] |
Molecular Formula | C6H13NO | [2] [5] |
Molecular Weight | 115.17 g/mol | [2] |
Boiling Point | 151°C (760 mmHg) | [2] [3] |
Density (20°C) | 0.862 g/cm³ | [2] |
Predicted pKa | 9.09 ± 0.60 | [2] |
Flash Point | 50°C | [2] |
Storage Conditions | 2–8°C (protect from light) | [2] [3] |
InChI Key | MDKHWJFKHDRFFZ-WDSKDSINSA-N | [3] |
MDL Number | MFCD14586370 | [2] [5] |
The compound entered the scientific record through its CAS registry (154634-96-5) in the mid-1990s, reflecting its emergence as a chiral building block during the peak of stereoselective synthesis research [2]. Initially cataloged as a specialty chemical, it gained prominence alongside advances in asymmetric catalysis and the demand for enantiopure heterocycles. Commercial availability began with suppliers like TRC (Toronto Research Chemicals), which listed it by 2021 at premium prices (e.g., $155/50mg), indicating both synthetic challenges and specialized applications [2].
Its development parallels broader interest in morpholine isosteres—molecules designed to mimic the morpholine ring's hydrogen-bonding capacity while modulating metabolic stability. The (3S,5S) stereoisomer specifically addressed limitations of unsubstituted morpholine in drug design, particularly concerning oxidative metabolism [4]. Early synthetic routes likely involved resolution of racemic mixtures or enantioselective reduction of precursor imines, though the exact inaugural synthesis remains undocumented in public literature.
This chiral morpholine derivative serves two primary roles: as a stereodirecting agent in synthesis and as a metabolic stability enhancer in bioactive molecules.
Synthetic Applications
The compound’s rigid trans-dimethyl configuration creates distinct facial selectivity in reactions. It functions as:
Medicinal Chemistry Relevance
Morpholine derivatives are privileged structures in drug design due to their balanced hydrophilicity and bioactivity. The (3S,5S)-dimethyl variant offers critical advantages:
Table 2: Key Applications and Commercial Significance
Application Domain | Role/Impact | Evidence |
---|---|---|
mTOR Kinase Inhibitors | Isostere for morpholine; improves metabolic stability | [4] |
Asymmetric Synthesis | Chiral ligand for stereoselective reactions | [2] [5] |
Agrochemicals | Solvent or intermediate in synthesis | [7] |
High-Value Building Block | Priced at $1356–$3998 per gram (95–98% purity) | [2] [3] |
Research into morpholine isosteres confirms that dimethyl substitutions like those in (3S,5S)-3,5-dimethylmorpholine reduce clearance rates in hepatic microsomes by >50% compared to unmethylated analogs, directly impacting drug candidate half-lives [4]. This positions the compound as a strategic tool for optimizing pharmacokinetics in lead compounds targeting CNS or oncology pathways where mTOR signaling is pivotal.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4